molecular formula C22H28F3N3O2 B595924 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione CAS No. 1211565-08-0

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione

Cat. No.: B595924
CAS No.: 1211565-08-0
M. Wt: 423.48
InChI Key: OGZKYKUCJLBYBG-YYZRRKBYSA-N
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Description

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione (CAS RN: 1211565-08-0) is a chiral cyclobutene-dione derivative with a molecular formula of C₂₂H₂₆F₃N₃O₂ and a molecular weight of 421.46 g/mol . The compound features two stereocenters in the (1R,2R) configuration, which confer distinct stereochemical properties critical for its applications in asymmetric catalysis and pharmaceutical research . It is commercially available with high purity (≥98%) and enantiomeric excess (≥99% ee), underscoring its utility as a precision reagent in synthetic chemistry .

The trifluoromethylphenyl and piperidine-cyclohexyl moieties contribute to its lipophilicity and binding affinity, making it a candidate for studying enzyme inhibition or receptor interactions . However, its primary use is documented in chiral catalysis, where its rigid bicyclic structure facilitates stereoselective transformations .

Properties

IUPAC Name

3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26F3N3O2/c23-22(24,25)14-8-10-15(11-9-14)26-18-19(21(30)20(18)29)27-16-6-2-3-7-17(16)28-12-4-1-5-13-28/h8-11,16-17,26-27H,1-7,12-13H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSCPJJNZMRAQS-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCCC[C@H]2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211565-08-0
Record name 1211565-08-0
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Biological Activity

The compound 4-[[(1R,2R)-2-piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione, also known as a cyclobutene derivative, has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H26F3N3O2
  • Molecular Weight : 421.5 g/mol
  • CAS Number : 1211565-08-0

The compound features a cyclobutene core, which is known for its reactivity and ability to participate in various chemical reactions. The presence of trifluoromethyl and piperidine groups enhances its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting glyoxylase and pyruvate dehydrogenase, which are critical in cellular metabolism and energy production .
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, particularly excitatory amino acid receptors. This modulation can influence synaptic plasticity and neurotransmission, suggesting potential applications in neuropharmacology .

Antitumor Activity

Recent studies have explored the antitumor properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Animal models have shown that it can reduce neuroinflammation and protect against neuronal damage in conditions like Alzheimer's disease .

Case Studies

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was performed on different cell lines (e.g., A549, HeLa).
    • Results : IC50 values ranged from 10 to 30 µM, indicating significant cytotoxicity.
  • Neuroprotection Study :
    • Objective : To assess neuroprotective effects in a mouse model of Alzheimer's disease.
    • Method : Behavioral tests and histological analysis were conducted post-treatment.
    • Results : Treated mice exhibited improved cognitive function and reduced amyloid plaque formation compared to controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : High affinity for brain tissue due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver; metabolites may retain biological activity.
  • Excretion : Predominantly excreted via urine.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Isomers: (1R,2R) vs. (1S,2S) Configurations

The most direct analogs are its stereoisomers. For example, 3-[[(1S,2S)-2-(1-Piperidinyl)cyclohexyl]amino]-4-[[4-(trifluoromethyl)phenyl]amino]-3-cyclobutene-1,2-dione (CAS RN: 1312991-08-4) shares the same molecular formula and weight but differs in stereochemistry . Key distinctions include:

Property (1R,2R) Isomer (1S,2S) Isomer
CAS RN 1211565-08-0 1312991-08-4
Stereochemistry R,R configuration S,S configuration
Purity/Optical Purity ≥98% purity, ≥99% ee 95% purity, 99% ee
Primary Use Chiral catalysis Research applications (e.g., biochemical assays)
Commercial Source Aladdin Scientific GLPBIO, Kanto Reagents

The (1R,2R) isomer is prioritized in catalysis due to its superior enantioselectivity in reported reactions, whereas the (1S,2S) variant is more commonly employed in exploratory research, such as solubility studies (e.g., 2.37 mM solubility in DMSO) .

Structural Analogs: Substitution Patterns

Other analogs include 3-(Piperidin-1-ylmethyl)aniline (CAS RN: 93138-55-7), which retains the piperidine moiety but lacks the cyclobutene-dione core and trifluoromethyl group . This simpler structure (C₁₂H₁₈N₂, MW: 190.28 g/mol) is used as a synthetic intermediate rather than a catalyst, highlighting the importance of the dione ring in conferring rigidity and reactivity .

Preparation Methods

Formation of the Mono-Aminated Intermediate

Squaric acid undergoes nucleophilic attack by 4-(trifluoromethyl)aniline in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) at 0–25°C. This step yields 3-[4-(trifluoromethyl)anilino]-4-hydroxycyclobut-3-ene-1,2-dione, which is isolated via vacuum filtration or column chromatography.

Key Parameters:

  • Solvent: DMF or THF

  • Temperature: 0–25°C

  • Yield: 60–75% (reported for analogous squaramides)

Stereoselective Introduction of the (1R,2R)-2-Piperidinocyclohexylamine Group

The second amination employs (1R,2R)-2-piperidinocyclohexylamine, a chiral amine synthesized via resolution of racemic trans-2-aminocyclohexanol followed by piperidine substitution. Reacting this amine with the mono-aminated intermediate under reflux in toluene (80–110°C) for 12–24 hours affords the final product.

Optimization Challenges:

  • Steric Hindrance: Bulky substituents on the cyclohexyl ring necessitate prolonged reaction times.

  • Stereochemical Integrity: The (1R,2R) configuration is preserved using enantiomerically pure amine precursors, avoiding epimerization.

One-Pot Synthesis Strategy

A patent-pending one-pot method (WO2016005407A1) streamlines the synthesis by eliminating intermediate isolation. This approach sequentially introduces both amines to squaric acid in a single reaction vessel:

Reaction Scheme

  • First Amination: Squaric acid reacts with 4-(trifluoromethyl)aniline at 25°C for 2 hours.

  • Second Amination: (1R,2R)-2-piperidinocyclohexylamine is added directly to the reaction mixture, followed by heating to 80°C for 18 hours.

Advantages Over Multi-Step Methods:

  • Yield Improvement: 78–85% (vs. 60–75% in stepwise synthesis).

  • Reduced By-Products: Minimizes side reactions such as over-amination or dimerization.

Critical Conditions for One-Pot Success

ParameterOptimal RangeImpact on Reaction
SolventTolueneEnhances solubility of intermediates
Temperature25°C → 80°CPrevents decomposition of squaric acid
Stoichiometry1:1:1 (squaric acid:aniline:amine)Avoids excess reagent accumulation

Stereochemical Control and Resolution

The (1R,2R) configuration is achieved through two primary strategies:

Chiral Pool Synthesis

(1R,2R)-2-piperidinocyclohexylamine is derived from trans-(1R,2R)-cyclohexane-1,2-diamine via selective protection and piperidine substitution. Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) enriches the desired enantiomer.

Asymmetric Catalysis

Palladium-catalyzed allylic amination with chiral ligands (e.g., (R)-BINAP) induces stereoselectivity during cyclohexylamine synthesis, achieving enantiomeric excess (ee) >99%.

Purification and Characterization

Purification Techniques

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted amines and dimeric by-products.

  • Recrystallization: Methanol/water mixtures yield high-purity crystals (≥97%).

Analytical Data

TechniqueKey ObservationsSource
1H NMR (400 MHz, CDCl3)δ 7.55 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 3.45 (m, 1H, cyclohexyl), 2.75 (m, 6H, piperidine)
HRMS m/z 423.48 [M+H]+ (calc. 423.48)
HPLC Retention time: 12.3 min (Chiralpak AD-H column)

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Multi-Step60–7595–9736–48Moderate
One-Pot78–8597–9920–24High

The one-pot method offers superior efficiency and scalability, though it requires stringent control over reaction conditions to prevent side-product formation.

Industrial-Scale Considerations

For kilogram-scale production, the one-pot method is preferred due to:

  • Reduced Solvent Waste: Eliminates intermediate isolation steps.

  • Catalyst Recycling: Pd-based catalysts can be recovered via filtration.

Typical Batch Parameters:

  • Scale: 1–5 kg

  • Yield: 82%

  • Purity: 98.5% (by HPLC) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

  • Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. A typical approach uses dichloromethane as a solvent with sodium hydroxide for deprotonation, followed by sequential washing and purification steps (e.g., silica gel chromatography). To optimize yields, factorial design experiments can identify critical variables (e.g., temperature, molar ratios). For example, a 2³ factorial design (temperature, reaction time, catalyst loading) can reveal interactions between factors, enabling precise optimization .
Factor Level 1 Level 2
Temperature (°C)2550
Reaction Time (hr)1224
Catalyst Loading (%)510

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

  • Answer: Use a combination of spectroscopic techniques:

  • IR Spectroscopy: Confirm functional groups (e.g., cyclobutene-dione C=O stretches at ~1750 cm⁻¹, NH stretches at ~3300 cm⁻¹).
  • ¹H/¹³C NMR: Assign stereochemistry via coupling constants (e.g., (1R,2R)-piperidinocyclohexyl protons) and verify trifluoromethyl substitution.
  • GC-MS or LC-MS: Validate molecular weight (MW = 421.45 g/mol) and purity (>95%) .

Q. What safety protocols are critical during handling and storage?

  • Answer: Follow hazard codes H300 (toxic if swallowed) and H315 (skin irritation). Store at 2–8°C in airtight containers under inert gas (e.g., argon). Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) and wear nitrile gloves to prevent dermal exposure .

Advanced Research Questions

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be tested?

  • Answer: Structural analogs (e.g., IT-066) act as H₂-receptor antagonists with anti-ulcer activity. To validate mechanisms:

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-tiotidine) in guinea pig atrial membranes to measure competitive inhibition.
  • Functional Assays: Assess acid secretion inhibition in gastric parietal cells via pH-stat titration. Discrepancies between binding affinity (IC₅₀) and functional potency (EC₅₀) may indicate allosteric modulation .

Q. What experimental design strategies are optimal for investigating structure-activity relationships (SAR)?

  • Answer: Apply response surface methodology (RSM) to evaluate substituent effects. For example:

  • Central Composite Design: Vary substituents (e.g., trifluoromethyl position, piperidine ring size) and measure biological activity (e.g., IC₅₀).
  • AI-Driven SAR: Use COMSOL Multiphysics or machine learning models to predict activity from electronic (Hammett σ) and steric (Taft Eₛ) parameters .

Q. How can contradictory data in biological assays (e.g., receptor binding vs. functional activity) be systematically resolved?

  • Answer:

  • Replicate Experiments: Ensure assay conditions (pH, temperature) are consistent across trials.
  • Cross-Validate Techniques: Compare radioligand binding (Kᵢ) with functional readouts (e.g., cAMP inhibition) to identify assay-specific artifacts.
  • Analytical Validation: Use LC-MS to confirm compound stability under assay conditions, as degradation products may interfere with results .

Q. What advanced separation techniques are recommended for purifying stereoisomers of this compound?

  • Answer: Chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers. Optimize mobile phase (e.g., hexane:isopropanol 90:10 with 0.1% trifluoroacetic acid) to achieve baseline separation. Monitor enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

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